REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([N:10]1[CH2:15][CH2:14][CH:13]([CH2:16][OH:17])[CH2:12][CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[F:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Br)=[CH:21][CH:20]=1.O>O1CCCC1>[CH2:3]([N:10]1[CH2:15][CH2:14][CH:13]([CH2:16][O:17][CH2:23][C:22]2[CH:25]=[CH:26][C:19]([F:18])=[CH:20][CH:21]=2)[CH2:12][CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.82 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)CO
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Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature under a nitrogen atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 72 h
|
Duration
|
72 h
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over magnesium sulfate, filtration and concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
gave an oil
|
Type
|
DISTILLATION
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Details
|
Vacuum distillation (170° C. (Kugelrohr oven), 1.0 Torr)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)COCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.45 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |